Oxytocin, glu(nhnh2)(4)-
Oxytocin, glu(nhnh2)(4)-
Brand Name:
Vulcanchem
CAS No.:
127716-65-8
VCID:
VC21168156
InChI:
InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
SMILES:
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN
Molecular Formula:
C43H67N13O12S2
Molecular Weight:
1022.2 g/mol
Oxytocin, glu(nhnh2)(4)-
CAS No.: 127716-65-8
Cat. No.: VC21168156
Molecular Formula: C43H67N13O12S2
Molecular Weight: 1022.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127716-65-8 |
|---|---|
| Molecular Formula | C43H67N13O12S2 |
| Molecular Weight | 1022.2 g/mol |
| IUPAC Name | (2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |
| Standard InChI Key | UCIVOSQJEMZBTM-OMTOYRQASA-N |
| Isomeric SMILES | CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator